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An In-depth Technical Guide on the Core Mechanism of Action of Inpyrfluxam on Fungi

Introduction
Inpyrfluxam is a broad-spectrum fungicide developed by Sumitomo Chemical Co., Ltd.,

belonging to the pyrazole-4-carboxamide chemical group.[1][2] It is classified by the Fungicide

Resistance Action Committee (FRAC) as a Group 7 fungicide.[3][4] Inpyrfluxam demonstrates

high efficacy against a wide range of phytopathogenic fungi, including those in the divisions

Basidiomycota and Ascomycota, such as Asian soybean rust (Phakopsora pachyrhizi), apple

scab (Venturia inaequalis), and Rhizoctonia species.[1][2][5] The active form of the molecule is

the R-enantiomer, which constitutes approximately 97% of the technical grade product.[6] This

document provides a detailed technical overview of its molecular mechanism of action,

supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action: Succinate
Dehydrogenase Inhibition
The primary molecular target of inpyrfluxam is Complex II of the mitochondrial electron

transport chain, also known as succinate dehydrogenase (SDH) or succinate:ubiquinone

oxidoreductase.[1][7] Inpyrfluxam acts as a potent succinate dehydrogenase inhibitor (SDHI).

[6][8][9]

The SDH enzyme is a critical component of cellular metabolism, uniquely participating in both

the tricarboxylic acid (TCA) cycle and the electron transport chain.[10] It catalyzes the oxidation
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of succinate to fumarate in the TCA cycle and transfers the resulting electrons to ubiquinone

(coenzyme Q), reducing it to ubiquinol.[11][12]

Inpyrfluxam binds to the ubiquinone binding site (Q-site) of the SDH complex, which is formed

by the SdhB, SdhC, and SdhD subunits.[10][12] This binding competitively inhibits the

reduction of ubiquinone, effectively blocking the electron flow from succinate through Complex

II.[5] By disrupting this crucial step, inpyrfluxam halts mitochondrial respiration at Complex II,

which directly inhibits the production of ATP, the cell's primary energy currency.[8] This energy

depletion ultimately leads to the cessation of fungal growth and cell death.[8][9]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.researchgate.net/publication/325754131_Guidelines_on_experimental_methods_to_assess_mitochondrial_dysfunction_in_cellular_models_of_neurodegenerative_diseases
https://www.researchgate.net/figure/The-binding-mode-of-SDH-protein-with-compound-6-and-fluopyram-The-3D-structure-of-the_fig8_368507557
https://www.benchchem.com/product/b6594776?utm_src=pdf-body
https://www.frac.info/frac-teams/working-groups/sdhi-fungicides/
https://www.researchgate.net/figure/The-binding-mode-of-SDH-protein-with-compound-6-and-fluopyram-The-3D-structure-of-the_fig8_368507557
https://www.researchgate.net/publication/350415652_Discovery_and_biological_profile_of_inpyrfluxam_A_new_broad-spectrum_succinate_dehydrogenase_inhibitor_fungicide
https://www.benchchem.com/product/b6594776?utm_src=pdf-body
https://chemicalwarehouse.com/blogs/active-ingredients/inpyrfluxam
https://chemicalwarehouse.com/blogs/active-ingredients/inpyrfluxam
https://sdiopr.s3.ap-south-1.amazonaws.com/2023/March/2023_JEAI_96939/Ms_JEAI_96939.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6594776?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mitochondrial Inner Membrane

Mitochondrial Matrix

Complex I

Ubiquinone
Pool

 e-

Complex II
(Succinate

Dehydrogenase)

 e-

Fumarate

Complex III

Cytochrome c

 e-

Complex IV

ATP Synthase

 H+ gradient

 e-

 e-

NADH

 e-

Succinate

 e-

TCA Cycle

Inpyrfluxam

 INHIBITS

Click to download full resolution via product page

Caption: Inpyrfluxam inhibits Complex II (SDH), blocking electron transfer from succinate.
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Biochemical Consequences and Cellular Impact
The inhibition of SDH by inpyrfluxam leads to significant and measurable disruptions in fungal

metabolism.[1] Metabolome analysis of P. pachyrhizi treated with inpyrfluxam revealed a

dose-dependent accumulation of succinic acid, the substrate for SDH.[1] Concurrently, there

was a marked decrease in the downstream metabolites of the TCA cycle, such as fumaric acid

and malic acid.[1]

Furthermore, this analysis showed a decrease in glucose-6-phosphate (G6P), indicating that

the disruption of the central energy metabolism pathway affects preceding pathways like

glycolysis.[1] The overall effect is a comprehensive breakdown of the fungus's energy

production system, leading to potent fungicidal activity.[1]
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Caption: Metabolic impact of SDH inhibition by inpyrfluxam on the TCA cycle.

Quantitative Efficacy Data
Enzymatic assays have quantified the high inhibitory activity of inpyrfluxam against its target.

The concentration required for 50% inhibition (IC50) against succinate-cytochrome c reductase

(SCR) in P. pachyrhizi demonstrates its superior potency compared to other mitochondrial

inhibitors.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b6594776?utm_src=pdf-body
https://www.sumitomo-chem.co.jp/english/rd/report/2020E_1.pdf
https://www.benchchem.com/product/b6594776?utm_src=pdf-body
https://www.sumitomo-chem.co.jp/english/rd/report/2020E_1.pdf
https://www.sumitomo-chem.co.jp/english/rd/report/2020E_1.pdf
https://www.sumitomo-chem.co.jp/english/rd/report/2020E_1.pdf
https://www.sumitomo-chem.co.jp/english/rd/report/2020E_1.pdf
https://www.benchchem.com/product/b6594776?utm_src=pdf-body-img
https://www.benchchem.com/product/b6594776?utm_src=pdf-body
https://www.benchchem.com/product/b6594776?utm_src=pdf-body
https://www.sumitomo-chem.co.jp/english/rd/report/2020E_1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6594776?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Target Site
IC50 (mg/L) against P.
pachyrhizi SCR Activity

Inpyrfluxam Complex II 0.000057

Benzovindiflupyr Complex II 0.00013

Azoxystrobin Complex III 0.0033

Tolfenpyrad Complex I > 3

Table 1: Comparative inhibitory

activity of Inpyrfluxam and

other fungicides on the

mitochondrial electron

transport chain of Phakopsora

pachyrhizi. Data sourced from

Sumitomo Chemical.[1]

Experimental Protocols
Protocol 1: SDH Enzyme Inhibition Assay
This protocol is a representative method for determining the inhibitory effect of inpyrfluxam on

SDH activity, based on methodologies described for SDHI fungicides.[1][11] The assay

measures succinate-cytochrome c reductase (SCR) activity, which reflects electron transfer

through both Complex II and Complex III.

1. Preparation of Sub-Mitochondrial Fraction:

Germinate spores of the target fungus (e.g., P. pachyrhizi) under optimal conditions.

Harvest germinated spores and suspend in a chilled isolation buffer (e.g., 0.3 M mannitol, 25

mM KH2PO4, pH 7.4).[13]

Disrupt cells using mechanical methods such as a bead beater or sonication on ice.

Centrifuge the homogenate at low speed (e.g., 1,500 x g for 10 min) to pellet cell debris.
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Collect the supernatant and centrifuge at high speed (e.g., 12,000 x g for 20 min) to pellet

mitochondria.

Resuspend the mitochondrial pellet in a hypotonic buffer and subject it to freeze-thaw cycles

or sonication to generate sub-mitochondrial particles (SMPs).

Centrifuge at high speed (e.g., 100,000 x g for 60 min) and resuspend the SMP pellet in the

assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

2. SCR Activity Assay:

In a 96-well microplate or spectrophotometer cuvette, add assay buffer (e.g., 20 mM

phosphate buffer, pH 7.2, 0.1% Triton X-100).[14]

Add a known concentration of SMPs.

Add inhibitors of other complexes to isolate the C-II/C-III pathway: KCN (to inhibit Complex

IV) and Rotenone (to inhibit Complex I).[11][15]

Add varying concentrations of inpyrfluxam (or other test compounds) dissolved in a suitable

solvent (e.g., DMSO). Include a solvent-only control.

Pre-incubate the mixture for 10-15 minutes at room temperature.[13]

Initiate the reaction by adding the substrates: succinate and oxidized cytochrome c.

Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm

over time in kinetic mode.[11]

Calculate the rate of reaction from the linear portion of the curve. Determine the percent

inhibition for each inpyrfluxam concentration relative to the control and calculate the IC50

value.
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Caption: Experimental workflow for the Succinate-Cytochrome c Reductase (SCR) inhibition
assay.

Protocol 2: Metabolome Analysis via Capillary
Electrophoresis-Mass Spectrometry (CE-MS)
This protocol outlines the workflow for analyzing metabolic changes in fungi upon treatment

with inpyrfluxam, as described in the literature.[1]

1. Sample Preparation:

Treat germinated fungal spores with a specific concentration of inpyrfluxam (e.g., IC90) for

a defined period (e.g., one hour).[1] Include an untreated control group.

Rapidly quench metabolic activity, for instance, by flash-freezing in liquid nitrogen.

Extract hydrophilic metabolites by adding a cold extraction solvent (e.g., methanol/water

mixture).

Homogenize the samples and centrifuge at high speed to pellet insoluble material.

Collect the supernatant containing the metabolites. An ultrafiltration step may be included to

remove proteins.

2. CE-MS Analysis:

The analysis is performed using a capillary electrophoresis system coupled to a mass

spectrometer.[1]

Inject the extracted metabolite sample into the CE system.

Separate the charged metabolites in a capillary based on their electrophoretic mobility.

Introduce the separated ions into the mass spectrometer for detection and mass-to-charge

ratio (m/z) analysis.

Identify metabolites by comparing their migration times and m/z values to a standard library

of known compounds.
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3. Data Analysis:

Quantify the peak areas for each identified metabolite.

Perform statistical analysis (e.g., t-test or ANOVA) to identify significant differences in

metabolite levels between inpyrfluxam-treated and control samples.[1]

Visualize the data using heatmaps or pathway mapping tools to interpret the metabolic

impact.

Mechanisms of Resistance
Resistance to SDHI fungicides, including inpyrfluxam, can develop in fungal populations. The

primary mechanism is target-site modification through point mutations in the genes encoding

the SDH subunits (SdhB, SdhC, SdhD).[10][16] For example, a mutation in the SdhC gene

causing an amino acid substitution from isoleucine to phenylalanine at position 86 (I86F) has

been detected in P. pachyrhizi strains with reduced sensitivity to SDHIs.[1][5] Such mutations

can alter the conformation of the Q-site, reducing the binding affinity of the fungicide while

preserving the enzyme's catalytic function.[16] Non-target site mechanisms, such as increased

expression of efflux pumps that actively transport the fungicide out of the cell, may also

contribute to resistance.[17]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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